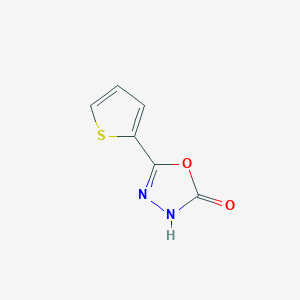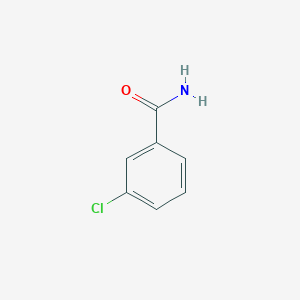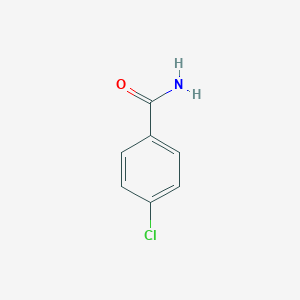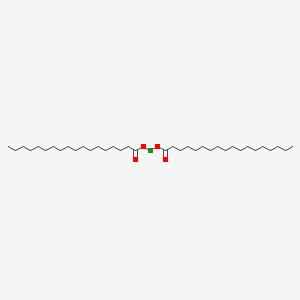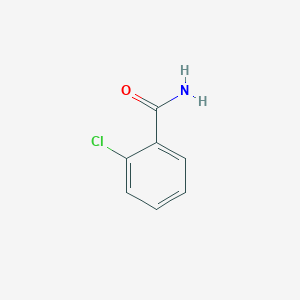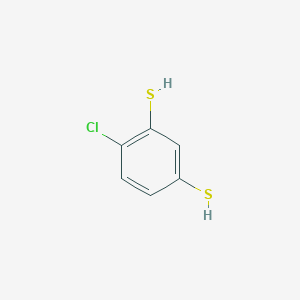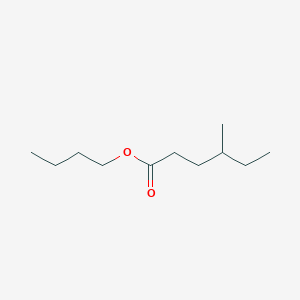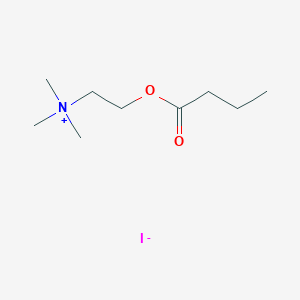
Butyrylcholine iodide
Übersicht
Beschreibung
Butyrylcholine iodide is a choline iodide analogue that has been identified as a novel catalyst for green living radical polymerization (LRP). This compound, along with other choline iodide analogues such as choline iodide and acetylcholine iodide, has been utilized to synthesize a variety of functional polymers. The significance of butyrylcholine iodide lies in its biocompatibility and non-toxic nature, making it an attractive catalyst for sustainable polymer chemistry .
Synthesis Analysis
The synthesis of butyrylcholine iodide is not directly detailed in the provided papers. However, the synthesis of related iodide compounds has been explored. For instance, 1-11C-labelled alkyl iodides, including butyl iodide, have been prepared through a 3-step reaction route using a one-pot system. These compounds were synthesized with high radiochemical yields and purities and were used in alkylation reactions . Although this does not directly pertain to butyrylcholine iodide, it provides insight into the synthesis of iodide-based compounds which could be relevant for the synthesis of butyrylcholine iodide.
Molecular Structure Analysis
The molecular structure of butyrylcholine iodide is not explicitly discussed in the provided papers. However, as a choline iodide analogue, it likely shares structural similarities with choline, which is known to have a quaternary ammonium structure. The butyryl group attached to the choline moiety would contribute to its unique properties and reactivity in polymerization processes .
Chemical Reactions Analysis
Butyrylcholine iodide has been successfully used as a catalyst in green living radical polymerization to yield a variety of polymethacrylates and polyacrylates with high monomer conversions. This process has been carried out in green solvents such as ethyl lactate, ethanol, and water. The resulting polymers have low polydispersity and include hydrophobic, hydrophilic, zwitterionic, and water-soluble biocompatible polymers. Additionally, well-defined block copolymers have been synthesized using this catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyrylcholine iodide are not directly described in the provided papers. However, the use of choline iodide analogues in green living radical polymerization suggests that these compounds are soluble in a range of green solvents and can facilitate the polymerization of various monomers. The biocompatibility of butyrylcholine iodide indicates that it has favorable physical and chemical properties for biomedical applications .
Wissenschaftliche Forschungsanwendungen
Application 1: Inhibitor of Cholinesterases
- Summary of the Application : Butyrylcholine iodide is studied as a natural inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the hydrolysis of neurotransmitters acetylcholine (ACh) and butyrylcholine, and their inhibition can increase the levels of these neurotransmitters in the body .
- Methods of Application : The methods of application involve various structures, activities, and origins of cholinesterase inhibitors. Different methods of analysis are used to determine the potency of these inhibitors .
- Results or Outcomes : The study indicates that natural sources are still suitable for the discovery of new compounds with prominent pharmacological activity . Further studies are needed regarding the mechanisms of action or the structure–activity correlation to discuss the issue of cholinesterase inhibitors and their medical application .
Application 2: Treatment of Alzheimer’s Disease
- Summary of the Application : There are increased levels and activity of butyrylcholinesterase (BChE) in the late stage of Alzheimer’s disease (AD), making the development of selective BChE inhibitors, such as Butyrylcholine iodide, of vital importance .
- Methods of Application : A workflow combining computational technologies and biological assays were implemented to identify selective BChE inhibitors with new chemical scaffolds .
- Results or Outcomes : The study revealed that certain compounds could potently and highly selectively inhibit BChE activities . These active compounds with novel scaffolds provided a good starting point to further design potent and selective BChE inhibitors, which may be beneficial for the treatment of AD .
Application 3: Clinical Laboratory Tool
- Summary of the Application : Butyrylcholine iodide is used as a clinical laboratory tool to distinguish between the cholinesterases . Acetylcholinesterase and butyrylcholinesterase preferentially lyse acetylcholine and butyrylcholine, respectively .
- Methods of Application : The compound is used in various laboratory tests to differentiate between these two types of cholinesterases .
- Results or Outcomes : The use of Butyrylcholine iodide in these tests helps in the accurate diagnosis and treatment of various neurological and muscular disorders .
Application 4: Neurotransmitter Function
- Summary of the Application : Butyrylcholine iodide can function as a neurotransmitter . It is similar to acetylcholine, with activation of some of the same receptors as acetylcholine .
- Methods of Application : It is used in various neurological studies to understand the functioning of neurotransmitters .
- Results or Outcomes : These studies help in understanding the complex functioning of the nervous system and can aid in the development of treatments for various neurological disorders .
Application 5: Pseudocholinesterase Study
- Summary of the Application : Butyrylcholine iodide is used in the study of pseudocholinesterase . Pseudocholinesterase is an enzyme that is primarily found in the liver and plasma, and it is capable of hydrolyzing esters of choline .
- Methods of Application : The compound is used in various laboratory tests to study the activity of pseudocholinesterase .
- Results or Outcomes : These studies help in understanding the role of pseudocholinesterase in the body and can aid in the development of treatments for various disorders where the enzyme’s function is impaired .
Application 6: Clinical Laboratory Reagent
- Summary of the Application : Butyrylcholine iodide is used as a reagent in clinical laboratories . It is used in various tests related to the nervous system and muscular disorders .
- Methods of Application : The compound is used in various laboratory tests as a reagent .
- Results or Outcomes : The use of Butyrylcholine iodide in these tests helps in the accurate diagnosis and treatment of various neurological and muscular disorders .
Safety And Hazards
When handling Butyrylcholine iodide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNBQVDMJRFGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | Butyrocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883856 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyrylcholine iodide | |
CAS RN |
2494-56-6 | |
| Record name | Butyrylcholine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyryloxyethyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



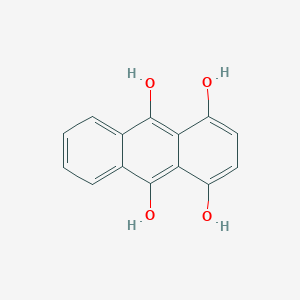
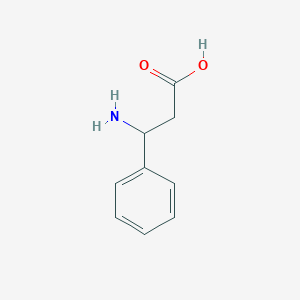
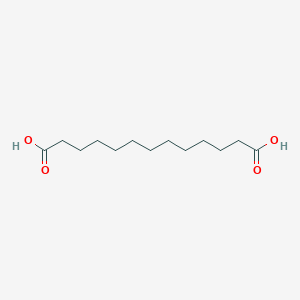
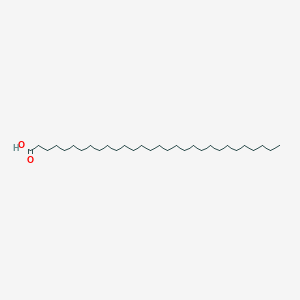
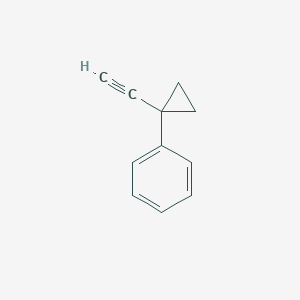
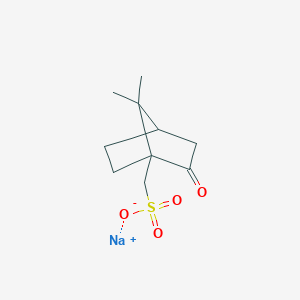
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
